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Compound of Interest

Compound Name:
3-Bromo-5-

(dimethoxymethyl)pyridine

Cat. No.: B175818 Get Quote

This technical guide provides a comprehensive overview of the available spectroscopic data, a

putative synthetic pathway, and generalized characterization protocols for the novel compound

3-Bromo-5-(dimethoxymethyl)pyridine. This document is intended for researchers,

scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties
Basic physicochemical properties for 3-Bromo-5-(dimethoxymethyl)pyridine have been

computed and are summarized in the table below.

Property Value Source

Molecular Formula C₈H₁₀BrNO₂
PubChemLite, Amerigo

Scientific

Molecular Weight 232.07 g/mol Amerigo Scientific

InChI Key
BNRIHZWATOCKDB-

UHFFFAOYSA-N
PubChemLite

SMILES COC(C1=CC(=CN=C1)Br)OC PubChemLite
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Due to the novel nature of this compound, experimental spectroscopic data is not readily

available in the public domain. The following tables present predicted spectroscopic data based

on computational models.

Predicted ¹H NMR Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.6 Doublet 1H H-2 (Pyridine)

~8.2 Doublet 1H H-6 (Pyridine)

~7.8 Triplet 1H H-4 (Pyridine)

~5.4 Singlet 1H CH (acetal)

~3.4 Singlet 6H OCH₃

Disclaimer: Predicted using standard NMR prediction software. Actual experimental values may

vary.

Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment

~150 C-2 (Pyridine)

~148 C-6 (Pyridine)

~138 C-4 (Pyridine)

~135 C-5 (Pyridine)

~122 C-3 (Pyridine)

~102 CH (acetal)

~54 OCH₃

Disclaimer: Predicted using standard NMR prediction software. Actual experimental values may

vary.
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Predicted Mass Spectrometry Data
The following table lists the predicted m/z values for various adducts of 3-Bromo-5-
(dimethoxymethyl)pyridine.

Adduct m/z

[M+H]⁺ 231.99677

[M+Na]⁺ 253.97871

[M-H]⁻ 229.98221

[M+NH₄]⁺ 249.02331

[M+K]⁺ 269.95265

Source: PubChemLite

Experimental Protocols
As no specific experimental protocols for 3-Bromo-5-(dimethoxymethyl)pyridine have been

published, the following sections detail generalized procedures for its synthesis and

spectroscopic characterization, based on established methods for analogous pyridine

derivatives.

Putative Synthesis of 3-Bromo-5-
(dimethoxymethyl)pyridine
The synthesis of 3-Bromo-5-(dimethoxymethyl)pyridine can be envisioned as a two-step

process starting from 3,5-dibromopyridine. The first step would involve a nucleophilic

substitution to introduce a formyl group, which is then protected as a dimethyl acetal.

Step 1: Formylation of 3,5-dibromopyridine

A common method for formylation of brominated pyridines is through a lithium-halogen

exchange followed by quenching with an electrophilic formylating agent like N,N-

dimethylformamide (DMF).
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Procedure: To a solution of 3,5-dibromopyridine in anhydrous tetrahydrofuran (THF) at -78

°C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in

hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.

Anhydrous DMF is then added dropwise, and the reaction is allowed to warm to room

temperature and stirred overnight. The reaction is quenched with a saturated aqueous

solution of ammonium chloride and extracted with an organic solvent such as ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure. The crude product, 3-bromo-5-

formylpyridine, is then purified by column chromatography on silica gel.

Step 2: Acetal Formation

The resulting aldehyde is then protected as a dimethyl acetal.

Procedure: 3-bromo-5-formylpyridine is dissolved in methanol, and a catalytic amount of a

strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added. The mixture is stirred at

room temperature or gently heated for several hours. The reaction progress is monitored by

thin-layer chromatography (TLC). Upon completion, the reaction is neutralized with a base

(e.g., sodium bicarbonate solution) and the methanol is removed under reduced pressure.

The residue is partitioned between water and an organic solvent. The organic layer is

washed, dried, and concentrated to yield 3-Bromo-5-(dimethoxymethyl)pyridine, which

can be further purified by chromatography or distillation if necessary.

General Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The

sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal

standard.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The

sample could be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
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Mass Spectrometry (MS)

Mass spectra would be acquired on a mass spectrometer using electrospray ionization (ESI)

or atmospheric pressure chemical ionization (APCI). High-resolution mass spectrometry

(HRMS) would be used to confirm the elemental composition.

Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

3-Bromo-5-(dimethoxymethyl)pyridine.
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Click to download full resolution via product page

Caption: A workflow diagram for the synthesis and spectroscopic characterization of 3-Bromo-
5-(dimethoxymethyl)pyridine.

Drug Development Context: A Logical Flow
Given the audience of drug development professionals, the following diagram illustrates a

simplified, logical workflow for the progression of a novel chemical entity, such as a pyridine

derivative, in a drug discovery pipeline.
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Caption: A simplified logical flow for the progression of a novel compound in a drug discovery

program.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b175818?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Bromo-5-
(dimethoxymethyl)pyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b175818#spectroscopic-data-for-3-bromo-5-
dimethoxymethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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